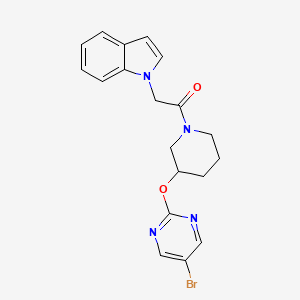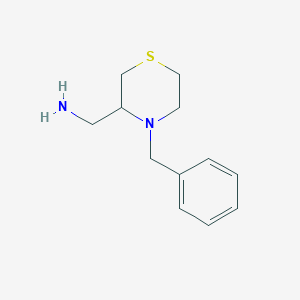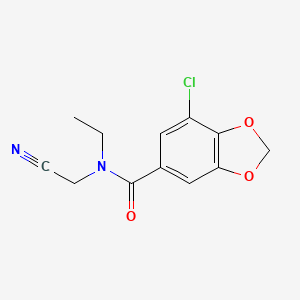
7-chloro-N-(cyanomethyl)-N-ethyl-2H-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N-(cyanomethyl)-N-ethyl-2H-1,3-benzodioxole-5-carboxamide, also known as TCS 359, is a chemical compound that belongs to the benzodioxole family. It is a synthetic compound that has been extensively studied for its potential applications in the field of scientific research.
Wirkmechanismus
7-chloro-N-(cyanomethyl)-N-ethyl-2H-1,3-benzodioxole-5-carboxamide 359 works by selectively inhibiting the activity of FAAH, which leads to an increase in the levels of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a crucial role in the regulation of various physiological processes. This compound 359 has been shown to increase the levels of anandamide, which is an endocannabinoid that is known to have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound 359 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of chronic pain and inflammation. This compound 359 has also been shown to have anxiolytic effects, which make it a potential candidate for the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
7-chloro-N-(cyanomethyl)-N-ethyl-2H-1,3-benzodioxole-5-carboxamide 359 has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the role of FAAH in various physiological processes. This compound 359 is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, there are also some limitations to the use of this compound 359 in lab experiments. It has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 7-chloro-N-(cyanomethyl)-N-ethyl-2H-1,3-benzodioxole-5-carboxamide 359. One potential direction is the development of novel analogs of this compound 359 that have improved selectivity and potency. Another potential direction is the study of this compound 359 in animal models of various physiological processes, such as pain, inflammation, and anxiety. Additionally, the use of this compound 359 in combination with other drugs may lead to the development of novel therapeutic approaches for the treatment of various diseases.
Synthesemethoden
The synthesis of 7-chloro-N-(cyanomethyl)-N-ethyl-2H-1,3-benzodioxole-5-carboxamide 359 involves a multi-step process that includes the reaction of 3,4-methylenedioxybenzaldehyde with ethyl cyanoacetate, followed by the reaction with chloroacetyl chloride and then with ammonia. The final product is obtained after purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
7-chloro-N-(cyanomethyl)-N-ethyl-2H-1,3-benzodioxole-5-carboxamide 359 has been extensively studied for its potential applications in the field of scientific research. It has been found to be a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the regulation of endocannabinoid signaling. This compound 359 has been used to study the role of FAAH in various physiological processes, such as pain, inflammation, and anxiety.
Eigenschaften
IUPAC Name |
7-chloro-N-(cyanomethyl)-N-ethyl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-2-15(4-3-14)12(16)8-5-9(13)11-10(6-8)17-7-18-11/h5-6H,2,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSOHQPWACQXKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1=CC2=C(C(=C1)Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2507746.png)
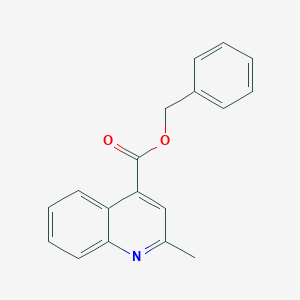


![4-[[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-(1,3-benzodioxol-5-ylmethyl)benzamide](/img/structure/B2507755.png)



![1-(4-Methylphenyl)-3-[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2507761.png)
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2507763.png)
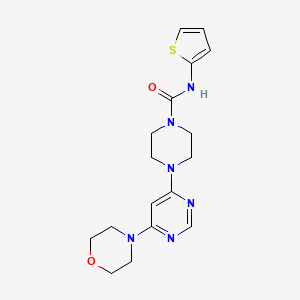
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea](/img/structure/B2507766.png)
